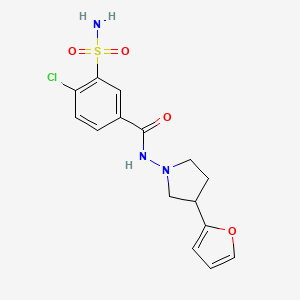
Dichloro(methylenedi-pi-cyclopentadienyl)titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(methylenedi-pi-cyclopentadienyl)titanium: is an organometallic compound with the molecular formula C11H10Cl2Ti and a molar mass of 260.9701 g/mol . This compound is part of the broader class of metallocenes, which are characterized by the presence of cyclopentadienyl ligands bound to a metal center. The unique structure of this compound makes it an interesting subject of study in organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(methylenedi-pi-cyclopentadienyl)titanium typically involves the reaction of titanium tetrachloride with methylenedi-pi-cyclopentadienyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The process can be summarized as follows:
TiCl4+2C5H5CH2→(C5H5CH2)2TiCl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Dichloro(methylenedi-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can yield lower oxidation state titanium species.
Substitution: Ligand substitution reactions are common, where the chlorine atoms can be replaced by other ligands such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds.
科学的研究の応用
Chemistry: Dichloro(methylenedi-pi-cyclopentadienyl)titanium is used as a catalyst in various organic synthesis reactions, including polymerization and C-C bond formation .
Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of anticancer agents .
Industry: In industrial applications, this compound is utilized in the production of high-performance materials and as a catalyst in chemical manufacturing processes .
作用機序
The mechanism by which dichloro(methylenedi-pi-cyclopentadienyl)titanium exerts its effects involves the coordination of the titanium center to various substrates. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved include interactions with organic molecules to facilitate bond formation and cleavage .
類似化合物との比較
Titanocene Dichloride: Another well-known organotitanium compound with similar catalytic properties.
Zirconocene Dichloride: A zirconium analog with comparable reactivity and applications.
Uniqueness: Dichloro(methylenedi-pi-cyclopentadienyl)titanium is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other metallocenes .
特性
CAS番号 |
31833-02-0 |
|---|---|
分子式 |
C11H10Cl2Ti |
分子量 |
260.97 g/mol |
IUPAC名 |
2-(cyclopenta-1,4-dien-1-ylmethyl)cyclopenta-1,3-diene;titanium(4+);dichloride |
InChI |
InChI=1S/C11H10.2ClH.Ti/c1-2-6-10(5-1)9-11-7-3-4-8-11;;;/h1-8H,9H2;2*1H;/q-2;;;+4/p-2 |
InChIキー |
SPHAWISVTOSZNE-UHFFFAOYSA-L |
正規SMILES |
[CH-]1C=CC(=C1)CC2=C[CH-]C=C2.[Cl-].[Cl-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



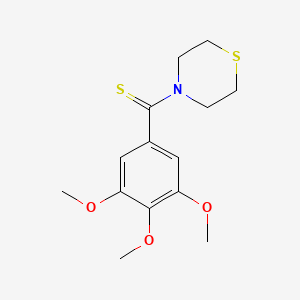
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)

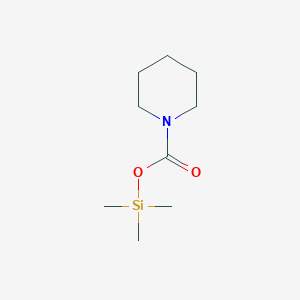
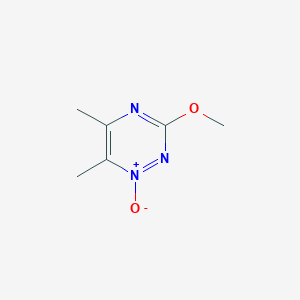

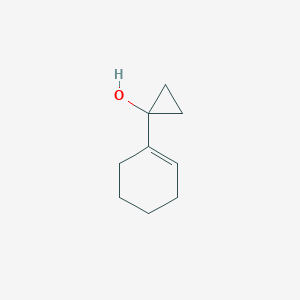

![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
